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Compound of Interest

Compound Name: TES-991

Cat. No.: B15561998

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selective inhibition of human
aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) by the potent inhibitor, TES-
991. The information presented herein is intended to support research and drug development
efforts targeting the kynurenine pathway and associated pathologies.

Quantitative Data on Inhibitory Potency and
Selectivity

TES-991 is a highly potent inhibitor of human ACMSD with a half-maximal inhibitory
concentration (IC50) in the low nanomolar range. Limited publicly available information
indicates a specific off-target interaction with cytochrome P450 2C19. The following table
summarizes the available quantitative data.

Target IC50 (nM) Compound Reference

Human ACMSD 3 TES-991 [1]

Inhibition noted,
specific IC50 not TES-991 [1]
reported

Human Cytochrome
P450 2C19
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Signaling Pathway

TES-991 exerts its effect by inhibiting ACMSD, a key enzyme in the kynurenine pathway, which
IS the primary route for tryptophan catabolism. ACMSD catalyzes the conversion of a-amino-f3-
carboxymuconate-s-semialdehyde (ACMS) to a-aminomuconate-e-semialdehyde. By blocking
this step, TES-991 diverts the metabolic flux of ACMS towards the spontaneous cyclization to
quinolinic acid, a precursor for de novo NAD+ synthesis. This modulation of the kynurenine
pathway and the resulting increase in NAD+ levels are being explored for therapeutic potential
in a variety of diseases.

Kynurenine Pathway and TES-991 Mechanism of Action
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Caption: Mechanism of TES-991 action within the Kynurenine Pathway.

Experimental Protocols

The following are generalized protocols based on available information for determining the
inhibitory activity of compounds against human ACMSD. The specific parameters for the TES-
991 evaluation may have varied.

Recombinant Human ACMSD Expression and
Purification

o Expression System: Recombinant human ACMSD (hACMSD) can be expressed in various
systems, with Pichia pastoris being a documented example.

 Purification: The enzyme is typically purified from cell lysates using standard
chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged
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proteins) followed by size-exclusion chromatography to ensure high purity.

ACMSD Enzymatic Assay

This is a coupled spectrophotometric assay that monitors the decrease in absorbance of the
substrate, ACMS.

¢ Reagents:

Recombinant hACMSD

o

[¢]

Substrate: a-amino-f3-carboxymuconate-e-semialdehyde (ACMS), generated in situ from
3-hydroxyanthranilic acid.

[¢]

Assay Buffer: A suitable buffer such as MOPS or HEPES at a physiological pH (e.g., pH
6.5-7.4).

[¢]

TES-991 or other test compounds, typically dissolved in DMSO.

e Procedure:

o The substrate ACMS is generated by the enzymatic conversion of 3-hydroxyanthranilic
acid.

o The formation of ACMS is monitored spectrophotometrically at 360 nm.

o Once the ACMS formation is complete, a known concentration of hACMSD is added to the
reaction mixture.

o The enzymatic activity is measured by monitoring the initial rate of decrease in
absorbance at 360 nm, which corresponds to the degradation of ACMS.

o To determine the inhibitory effect of TES-991, the compound is added to the assay mixture
along with hACMSD.

o IC50 values are determined by testing a serial dilution of the inhibitor and measuring the
corresponding enzyme activity. The final DMSO concentration in all reaction mixtures
should be kept constant (e.g., 1.0%).
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o Control reactions are performed in the absence of the inhibitor to establish the baseline

enzyme activity.[2]

Experimental Workflow

The general workflow for evaluating a potential ACMSD inhibitor like TES-991 involves several
key stages, from initial screening to more detailed characterization.

General Workflow for ACMSD Inhibitor Evaluation
N

4 In Vitro Characterization

Primary Screening:
High-throughput screening of compound library against hAACMSD

Y

Hit Confirmation:
Confirmation of inhibitory activity of selected compounds

Y

IC50 Determination:
Dose-response analysis to determine the potency (IC50) of lead compoundy

Y

Selectivity Profiling:
Screening against a panel of other enzymes (e.g., CYPs) and receptors to assess off-target effects
o J

Mechanism of Action Studies

Y Y

Cell-based Assays: Enzyme Kinetics:
Evaluation of the effect on NAD+ levels in relevant cell lines Determination of the mode of inhibition (e.g., competitive, non-competitive)
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Caption: A generalized experimental workflow for the in vitro characterization of an ACMSD

inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b15561998?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/TES-991.html
https://www.medchemexpress.com/TES-1025.html
https://www.benchchem.com/product/b15561998#tes-991-s-selectivity-for-human-acmsd
https://www.benchchem.com/product/b15561998#tes-991-s-selectivity-for-human-acmsd
https://www.benchchem.com/product/b15561998#tes-991-s-selectivity-for-human-acmsd
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15561998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

